4-Hydroxyhexanoic acid

Biodegradable Polymers Polyhydroxyalkanoates (PHA) Biosynthesis

4-Hydroxyhexanoic acid (4HHx), also designated as 4-hydroxycaproic acid, is a medium-chain hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives, characterized by a six-carbon chain with a hydroxyl group attached to the fourth carbon atom.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 13532-38-2
Cat. No. B087786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyhexanoic acid
CAS13532-38-2
Synonyms4-hydroxycaproate
4-hydroxycaproic acid
4-hydroxyhexanoic acid
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)O)O
InChIInChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyABIKNKURIGPIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyhexanoic Acid (CAS 13532-38-2): Baseline Characteristics for Scientific and Industrial Procurement


4-Hydroxyhexanoic acid (4HHx), also designated as 4-hydroxycaproic acid, is a medium-chain hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives, characterized by a six-carbon chain with a hydroxyl group attached to the fourth carbon atom [1]. The compound is a colorless to pale yellow liquid at room temperature and is soluble in water due to the presence of both carboxylic acid and hydroxyl functional groups . Key physicochemical properties include a boiling point of 280.4±23.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, a predicted logP of 0.51, and a topological polar surface area of 57.5 Ų . 4HHx is utilized as a monomer in the synthesis of biodegradable polyhydroxyalkanoates (PHAs) and has reported applications in anti-rust and lubrication formulations [2].

Why Generic Substitution of 4-Hydroxyhexanoic Acid Fails: The Critical Role of Hydroxyl Position and Chain Length


4-Hydroxyhexanoic acid (4HHx) cannot be substituted generically with other hydroxy acids due to quantifiable differences in physicochemical properties, reactivity, and material performance driven by its specific hydroxyl position (C4) and six-carbon chain length. Simple substitution with analogs such as 4-hydroxybutyric acid (shorter chain), 6-hydroxyhexanoic acid (different hydroxyl position), or 3-hydroxyhexanoic acid (different hydroxyl position) results in altered hydrophobicity , distinct polymerization behavior and polymer mechanical properties [1], and divergent metabolic utilization in bacterial systems [2]. These differences directly impact the synthesis of biodegradable polyhydroxyalkanoates (PHAs) and the performance of industrial formulations, necessitating precise selection based on quantitative evidence.

Quantitative Evidence Guide: 4-Hydroxyhexanoic Acid Differentiation from Closest Analogs


PHA Monomer Incorporation Efficiency: 4-Hydroxyhexanoate vs. 4-Hydroxybutyrate and 4-Hydroxyvalerate in Thermophilic Bacterial Biosynthesis

4-Hydroxyhexanoate (4HHx) exhibits distinct incorporation efficiency into PHA copolymers compared to other 4-hydroxyalkanoates. In thermophilic bacteria of the genus Aneurinibacillus, the maximum molar incorporation of 4HHx into PHA reaches 31.9% of total PHA content, which is lower than that of 4-hydroxyvalerate (4HV) at 69.3% but higher than that of 4-hydroxybutyrate (4HB) which is not reported in this study [1]. This differential incorporation directly impacts the tunability of polymer composition for specific mechanical property targets.

Biodegradable Polymers Polyhydroxyalkanoates (PHA) Biosynthesis

GC-MS Retention Behavior: 4-Hydroxyhexanoic Acid Derivatives vs. 4-Hydroxybutyric and 4-Hydroxyvaleric Acid Derivatives

The methanolysis products of PHAs containing 4-hydroxyhexanoic acid (4HHx), 4-hydroxybutyric acid (4HB), and 4-hydroxyvaleric acid (4HV) exhibit distinct chromatographic profiles with characteristic retention times for each methyl ester and its corresponding γ-lactone (γ-butyrolactone, γ-valerolactone, and γ-caprolactone, respectively) [1]. This analytical differentiation is essential for accurate identification and quantification in polymer analysis, as co-elution or misidentification can occur if inappropriate standards are used.

Analytical Chemistry GC-MS Polymer Characterization

Hydrophobicity (LogP) Comparison: 4-Hydroxyhexanoic Acid vs. 4-Hydroxybutyric Acid and 6-Hydroxyhexanoic Acid

The logP (octanol-water partition coefficient) of 4-hydroxyhexanoic acid is predicted to be 0.51 , reflecting moderate lipophilicity due to its six-carbon chain with a C4 hydroxyl group. In contrast, 4-hydroxybutyric acid (four-carbon chain) has a lower predicted logP, consistent with its shorter hydrocarbon chain and higher polarity, while 6-hydroxyhexanoic acid, with the hydroxyl group at the terminal position, exhibits different solubility and partitioning behavior [1]. These differences in hydrophobicity directly influence membrane permeability in biological systems and the solubility of resulting polymers.

Physicochemical Properties Drug Design Polymer Solubility

Safety Profile Differentiation: 4-Hydroxyhexanoic Acid vs. 3-Hydroxyhexanoic Acid

4-Hydroxyhexanoic acid is not classified with specific GHS hazard statements in the available authoritative databases, whereas its positional isomer 3-hydroxyhexanoic acid (CAS 10191-24-9) carries multiple hazard classifications including H315 (causes skin irritation, 100% notified), H319 (causes serious eye irritation, 100% notified), and H335 (may cause respiratory irritation, 100% notified) [1]. This significant difference in safety profile is directly attributable to the position of the hydroxyl group (C4 vs. C3) on the hexanoic acid backbone.

Chemical Safety Regulatory Compliance GHS Classification

4-Hydroxyhexanoic Acid: Recommended Application Scenarios Based on Differentiated Evidence


Biosynthesis of Tailored Polyhydroxyalkanoate (PHA) Copolymers with Reduced Crystallinity

4-Hydroxyhexanoic acid is specifically recommended for the biosynthesis of PHA copolymers requiring a moderate incorporation level (up to 31.9 mol%) to reduce crystallinity relative to pure poly(3-hydroxybutyrate) [P(3HB)] while maintaining sufficient polymer chain integrity [1]. The quantifiably lower incorporation efficiency compared to 4-hydroxyvalerate (69.3%) allows for more precise compositional control, enabling fine-tuning of mechanical properties such as flexibility and elongation at break [1]. This makes 4HHx particularly suitable for developing biodegradable plastics for flexible packaging and agricultural films where crystallinity reduction is desired without excessive softening.

Analytical Standard for GC-MS Quantification of 4-Hydroxyalkanoate-Containing PHAs

Due to its distinct chromatographic retention behavior, 4-hydroxyhexanoic acid serves as an essential analytical standard for the identification and quantification of 4HHx-derived monomer units in complex PHA copolymers [2]. The methanolysis products yield two characteristic peaks (methyl ester and γ-caprolactone) that are readily distinguishable from the corresponding derivatives of 4-hydroxybutyric and 4-hydroxyvaleric acids [2]. Procurement of high-purity 4HHx is critical for laboratories engaged in PHA compositional analysis to avoid misidentification and ensure accurate quantification.

Formulation of Anti-Rust and Lubrication Additives with Moderate Hydrophobicity

4-Hydroxyhexanoic acid, with its predicted logP of 0.51 , offers a balanced hydrophobicity profile suitable for anti-rust and lubrication formulations . Its six-carbon chain provides sufficient hydrophobic character to form protective films on metal surfaces while the polar carboxyl and hydroxyl groups facilitate adsorption and water solubility . This balance is distinct from shorter-chain analogs (e.g., 4-hydroxybutyric acid) which are more hydrophilic and may provide less effective barrier properties, and from longer-chain analogs which may exhibit reduced water solubility and slower film formation.

Safer Alternative to 3-Hydroxyhexanoic Acid in Applications Requiring Reduced Hazard Profiles

For applications where safety and handling requirements are stringent—such as in biomedical polymer synthesis or consumer product intermediates—4-hydroxyhexanoic acid presents a preferable alternative to its positional isomer 3-hydroxyhexanoic acid. The latter is classified with multiple GHS hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [3], while 4-hydroxyhexanoic acid is not currently classified with these hazard statements [3]. This differentiation can influence procurement decisions for laboratories and manufacturing facilities seeking to minimize regulatory burden and occupational safety risks.

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